2-Propanone, 1-chloro-1,1,3,3-tetrafluoro-
Overview
Description
2-Propanone, 1-chloro-1,1,3,3-tetrafluoro- is a halogenated ketone with the molecular formula C3HClF4O. It is known for its unique chemical properties, which make it useful in various industrial and research applications. The compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-chloro-1,1,3,3-tetrafluoro- typically involves the halogenation of acetone derivatives. One common method is the reaction of acetone with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of 2-Propanone, 1-chloro-1,1,3,3-tetrafluoro- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-chloro-1,1,3,3-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield alcohols, while oxidation can produce carboxylic acids.
Scientific Research Applications
2-Propanone, 1-chloro-1,1,3,3-tetrafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.
Industry: It is used in the production of specialty chemicals, including solvents and intermediates for various chemical processes.
Mechanism of Action
The mechanism by which 2-Propanone, 1-chloro-1,1,3,3-tetrafluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong bonds with these targets, influencing their activity and function. The compound can also participate in various chemical pathways, leading to the formation of reactive intermediates that further modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1,1,3,3-tetrafluoro-: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Propanone, 1-chloro-1,1,3,3-tetrachloro-: Contains additional chlorine atoms, which can alter its reactivity and stability.
2-Propanone, 1,1,3,3-tetrafluoro-2-methyl-: The presence of a methyl group can influence its physical and chemical properties.
Uniqueness
2-Propanone, 1-chloro-1,1,3,3-tetrafluoro- is unique due to the combination of chlorine and fluorine atoms, which impart distinct reactivity and stability characteristics. This makes it particularly valuable in applications requiring specific chemical properties, such as in the synthesis of complex organic molecules and in industrial processes.
Properties
IUPAC Name |
1-chloro-1,1,3,3-tetrafluoropropan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4O/c4-3(7,8)1(9)2(5)6/h2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKMKYWHUAISZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238824 | |
Record name | 2-Propanone, 1-chloro-1,1,3,3-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.48 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920-64-9 | |
Record name | 2-Propanone, 1-chloro-1,1,3,3-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, 1-chloro-1,1,3,3-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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